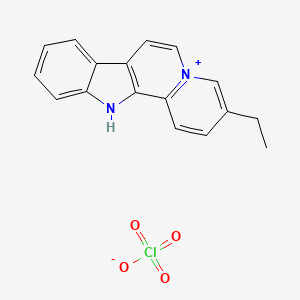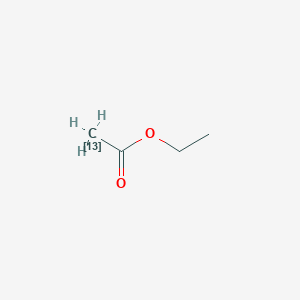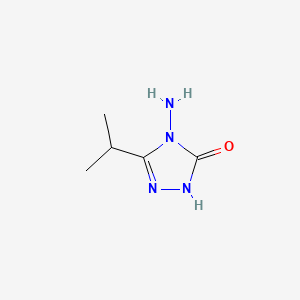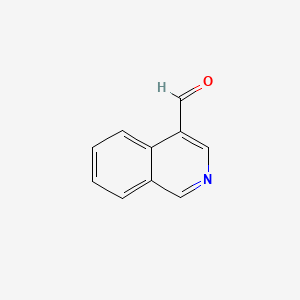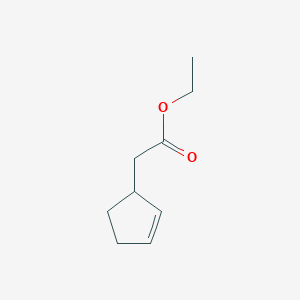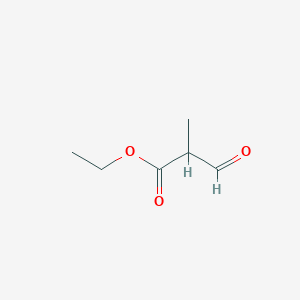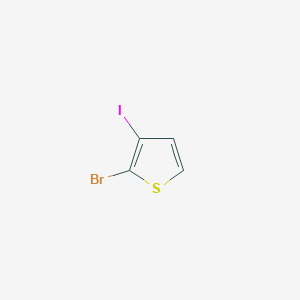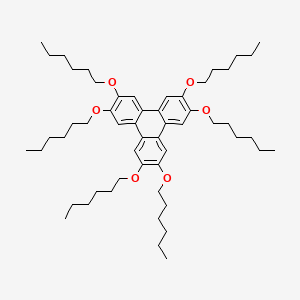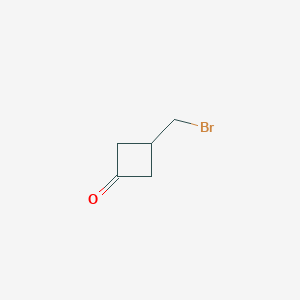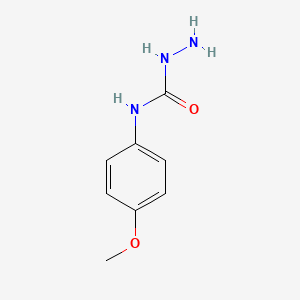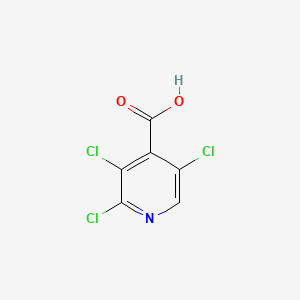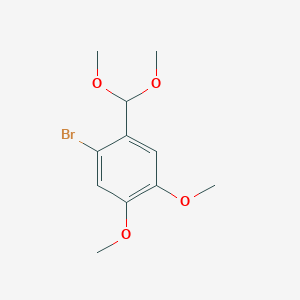
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
Übersicht
Beschreibung
The compound "1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene" is a brominated derivative of dimethoxybenzene, which is a class of organic compounds that have been extensively studied due to their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The presence of bromine and methoxy groups in the compound suggests that it could be a versatile intermediate for further functionalization.
Synthesis Analysis
The synthesis of brominated dimethoxybenzenes can be achieved through various methods. For instance, the use of N-bromosuccinimide (NBS) has been shown to be effective for the bromination of dimethoxybenzenes, as demonstrated in the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS, which allows for fine-tuned control over bromination and oxidation reactions . Additionally, direct alkylation methods have been employed to synthesize related compounds, such as 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, using CH3MgCl as the proton abstractor . These methods could potentially be adapted for the synthesis of "1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene."
Molecular Structure Analysis
The molecular structure of brominated dimethoxybenzenes can be complex, with the potential for various isomers depending on the position of the substituents. The crystal structure of related compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, has been reported, providing insights into the molecular geometry and intermolecular interactions, such as van der Waals forces, that can influence the stability and reactivity of these molecules .
Chemical Reactions Analysis
Brominated dimethoxybenzenes can undergo a variety of chemical reactions, including further bromination, oxidation, and functionalization. The regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene has been studied, leading to different bromination products and demonstrating the potential for selective functionalization of these compounds . Moreover, the conversion of brominated intermediates into sulfur-functionalized benzoquinones indicates the versatility of these molecules in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene" would likely be influenced by the presence of electron-donating methoxy groups and the electron-withdrawing bromine atom. These substituents can affect the compound's boiling point, solubility, and reactivity. For example, the synthesis and characterization of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene involved a methylation reaction and a Friedel-Crafts reaction, highlighting the reactivity of methoxy and bromo substituents under different conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfur-functionalized Benzoquinones
The compound has been utilized in the synthesis of new sulfur-containing quinone derivatives. A study demonstrated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products, including the synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. This compound served as a precursor for creating sulfur-functionalized benzoquinones, showcasing its utility in organic synthesis and potential applications in developing pharmacologically active compounds (Aitken, Jethwa, Richardson, & Slawin, 2016).
Antioxidant and Anticancer Activities
Derivatives of bromophenols, including compounds structurally related to 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene, have shown significant antioxidant and anticancer activities. The synthesized methylated and acetylated derivatives of natural bromophenols exhibited potential as drug development candidates due to their biological activities. These findings underscore the compound's relevance in medicinal chemistry and drug discovery (Dong et al., 2022).
Inhibition of Protein Tyrosine Phosphatase 1B
Synthetic bromophenols and their methoxy derivatives, inspired by natural bromophenol structures, have been investigated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B). These compounds, derived from vanillin and structurally related to 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene, demonstrated interesting activity against PTP1B, highlighting their potential in therapeutic applications for diseases modulated by PTP1B, such as type 2 diabetes and obesity (Cui, Shi, & Hu, 2011).
Ligand Synthesis for Organometallic Chemistry
The compound has been explored as a platform for the synthesis of ditopic ligands with chelating pockets for organometallic chemistry applications. By reacting with various electrophiles, derivatives featuring [P,S], [P,P], or [P,B] chelating pockets were synthesized, demonstrating the versatility of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene in the construction of complex ligand systems. This application is crucial for the development of new catalytic systems and materials science (Chuong et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing irritation or sensitization, its flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This could involve identifying areas where further research is needed, potential applications for the compound, and any challenges that need to be overcome.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known compound, not all of this information may be available. Also, please consult a professional chemist or a trusted source for detailed analysis or before conducting any experiments. Always follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
1-bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-13-9-5-7(11(15-3)16-4)8(12)6-10(9)14-2/h5-6,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVEEKONLXEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(OC)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454418 | |
| Record name | 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |
CAS RN |
70461-33-5 | |
| Record name | 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

